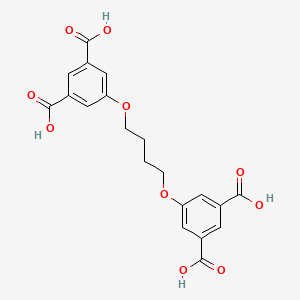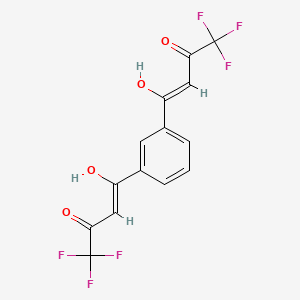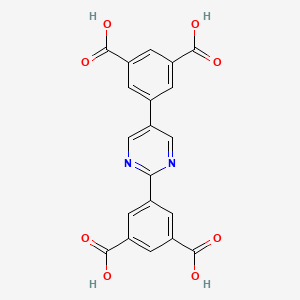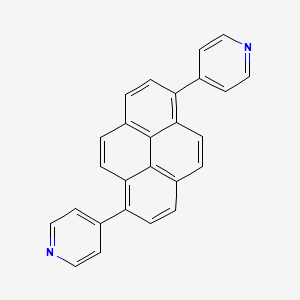![molecular formula C26H25BO4 B8244031 4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)
4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound that features a boron-containing dioxaborolane ring and a terphenyl backbone with aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multiple steps. One common method involves the borylation of a terphenyl precursor using a dioxaborolane reagent under palladium-catalyzed conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene, and requires heating to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Aryl-substituted terphenyl derivatives.
Applications De Recherche Scientifique
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The aldehyde groups can undergo nucleophilic addition reactions, making the compound versatile in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Nitro-5-pyridineboronic acid pinacol ester
Uniqueness
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and a terphenyl backbone with aldehyde functional groups. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
IUPAC Name |
4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BO4/c1-25(2)26(3,4)31-27(30-25)24-14-22(20-9-5-18(16-28)6-10-20)13-23(15-24)21-11-7-19(17-29)8-12-21/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZYHIZWUPLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)


![tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8243977.png)



![methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)



![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)

